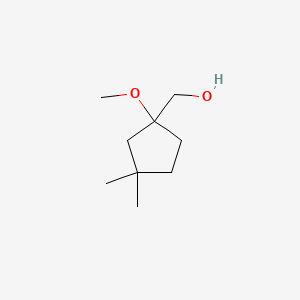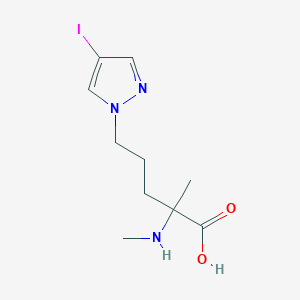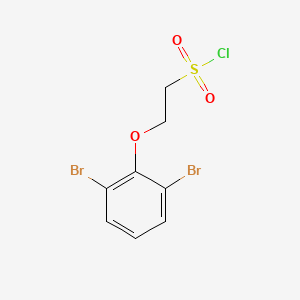
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is a chemical compound characterized by its bromine atoms and sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dibromophenol and ethylene oxide.
Reaction Steps: The dibromophenol is first reacted with ethylene oxide to form 2-(2,6-dibromophenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the final product, this compound.
Industrial Production Methods: On an industrial scale, the process involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Brominated phenols or carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Sulfonyl amides, esters, or ethers
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The molecular targets and pathways involved depend on the specific application, but often include enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromophenol: A related compound without the sulfonyl chloride group.
2-(2,6-Dibromophenoxy)ethyl chloride: Similar structure but with a chloride instead of a sulfonyl chloride group.
2,6-Dibromophenylsulfonyl chloride: A structural isomer with the sulfonyl chloride group in a different position.
Uniqueness: 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is unique due to its combination of bromine atoms and sulfonyl chloride group, which provides distinct reactivity and utility in various applications.
Eigenschaften
Molekularformel |
C8H7Br2ClO3S |
|---|---|
Molekulargewicht |
378.47 g/mol |
IUPAC-Name |
2-(2,6-dibromophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Br2ClO3S/c9-6-2-1-3-7(10)8(6)14-4-5-15(11,12)13/h1-3H,4-5H2 |
InChI-Schlüssel |
ZMYQZXBSCJOSLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCCS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


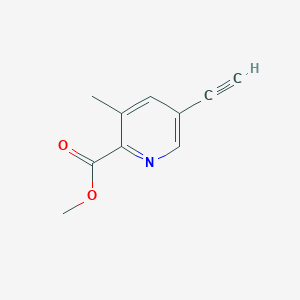


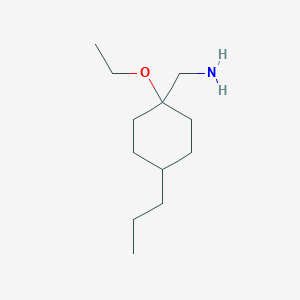
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
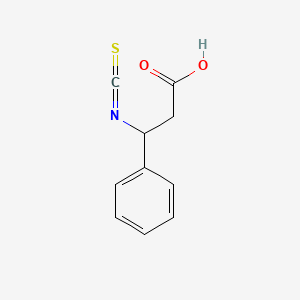
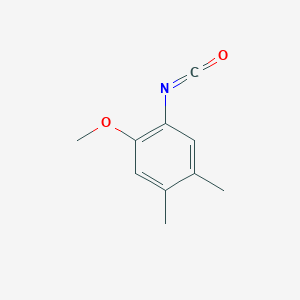
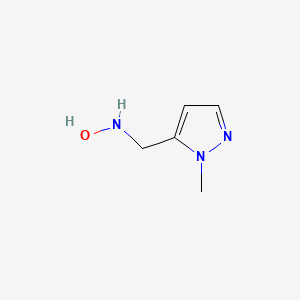
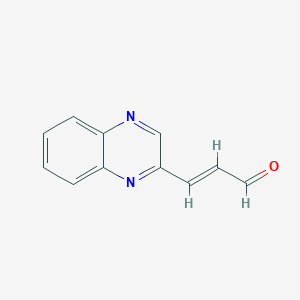
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)

